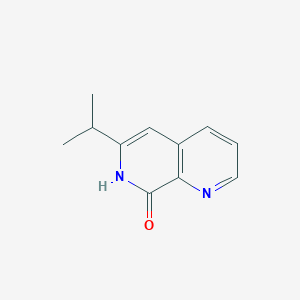

6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one

Description

Structure

3D Structure

Properties

CAS No. |

922527-19-3 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-propan-2-yl-7H-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C11H12N2O/c1-7(2)9-6-8-4-3-5-12-10(8)11(14)13-9/h3-7H,1-2H3,(H,13,14) |

InChI Key |

JJNIYLSRBQOHFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C(=O)N1)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Propan 2 Yl 1,7 Naphthyridin 8 7h One and Its Analogues

Historical Context of Naphthyridine Synthesis

The journey into naphthyridine chemistry began in 1893 with the first synthesis of a derivative by Reissert. This foundational work established the nomenclature for these fused pyridopyridine systems. It took several decades for the field to mature, with the synthesis of the parent unsubstituted 1,5- and 1,8-naphthyridine (B1210474) isomers being reported in 1927. mdpi.com The family of six possible isomers was completed much later, with the successful synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the final isolation of 2,6-naphthyridine (B1209661) in 1965. mdpi.comresearchgate.net

Early synthetic efforts often adapted well-known quinoline (B57606) syntheses, such as the Skraup, Friedländer, and Conrad-Limpach reactions, to aminopyridine precursors. The volume of research has varied significantly among the isomers, with 1,8-naphthyridines being the most studied, largely spurred by the discovery of the potent antimicrobial activity of nalidixic acid, a prominent member of this class.

Approaches for the Formation of the 1,7-Naphthyridine (B1217170) Ring System

The construction of the 1,7-naphthyridine scaffold, where the nitrogen atoms are positioned at the 1st and 7th positions of the fused ring system, can be achieved through several strategic cyclization reactions. These methods typically involve the formation of the second pyridine (B92270) ring onto a pre-existing pyridine or pyridone moiety.

The use of aminopyridines as starting materials is a cornerstone of naphthyridine synthesis. Classic methods like the Skraup, Gould-Jacobs, and Conrad-Limpach reactions are frequently employed for various isomers by reacting an aminopyridine with a suitable three-carbon unit. nih.gov

For the specific synthesis of the 1,7-naphthyridine system, the orientation of the cyclization is critical. A standard Skraup reaction involving the cyclization of 3-aminopyridine (B143674) typically yields the 1,5-naphthyridine (B1222797) isomer, as the 2-position of the pyridine ring is more electronically favored for cyclization than the 4-position. thieme-connect.de However, this regioselectivity can be controlled. If the 2-position of the 3-aminopyridine is blocked, for instance with an electron-donating group, the cyclization can be directed to the 4-position to form the 1,7-naphthyridine ring. thieme-connect.de A key example is the Skraup reaction performed on pyridine-2,3-diamine, which successfully yields 1,7-naphthyridin-8-amine. thieme-connect.de

Another powerful strategy is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This method has been adapted for the synthesis of 1,7-naphthyridines, for example, by condensing 3-amino-4-acetylpyridine with a ketone to produce 2,4-disubstituted 1,7-naphthyridines. researchgate.net

The 1,7-naphthyridin-8(7H)-one core, which exists in tautomeric equilibrium with 8-hydroxy-1,7-naphthyridine, is a particularly important scaffold. Its synthesis is directly achievable through a strategic choice of precursors.

A highly effective method is the Skraup reaction utilizing 3-aminopyridin-2(1H)-one as the key starting material. The reaction with glycerol (B35011) and a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) directly furnishes 1,7-naphthyridin-8(7H)-one . thieme-connect.de This approach is advantageous as it builds the second ring onto a pyridone, directly establishing the desired 8-oxo functionality.

Analogous cyclization strategies are seen in the synthesis of other naphthyridinone isomers. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from preformed pyridones, illustrating a general principle of using pyridone precursors to construct fused bicyclic systems. mdpi.com

Targeted Synthesis of 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one

While a specific, documented synthesis for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established methodologies. The most logical approach involves the Skraup reaction on a pyridinone precursor that already contains the required propan-2-yl substituent at the correct position.

The key intermediate for this synthesis would be 3-amino-6-(propan-2-yl)pyridin-2(1H)-one . The Skraup reaction on this precursor would then form the target molecule.

The primary challenge in the synthesis of the target compound is the preparation of the key intermediate, 3-amino-6-(propan-2-yl)pyridin-2(1H)-one. The propan-2-yl (isopropyl) group must be introduced onto the pyridine ring prior to the final cyclization. A potential synthetic sequence for this intermediate could start from a commercially available substituted pyridine, such as 2-chloro-6-isopropylpyridine (B38974).

A plausible pathway is outlined below:

Nitration: Introduction of a nitro group onto the 2-chloro-6-isopropylpyridine ring, likely directed to the 3-position.

Hydrolysis: Conversion of the 2-chloro group to a 2-hydroxy (or 2-oxo) group to form 6-isopropyl-3-nitropyridin-2(1H)-one.

Reduction: Reduction of the nitro group at the 3-position to an amino group to yield the desired precursor, 3-amino-6-(propan-2-yl)pyridin-2(1H)-one.

This multi-step process leverages standard heterocyclic transformations to build the specifically substituted precursor required for the final ring-closing reaction.

The synthesis of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one and its derivatives would rely on specific reagents and conditions for both the precursor synthesis and the final cyclization step.

The crucial final step, the Skraup reaction, would be performed on the substituted aminopyridinone. The table below outlines the typical conditions for this transformation.

Table 1: Proposed Reaction Conditions for the Synthesis of 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one

| Step | Reactant | Reagents | Solvent | Conditions | Product |

| Final Cyclization (Skraup Reaction) | 3-amino-6-(propan-2-yl)pyridin-2(1H)-one | Glycerol, "Sulfo-mix" (nitrobenzenesulfonic acids in H₂SO₄) | None | Heating | 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one |

The synthesis of the necessary precursor would involve several steps, each with its own set of reagents as detailed in the following table.

Table 2: Proposed Reagents for the Synthesis of the Key Precursor

| Step | Starting Material | Key Reagents | Purpose |

| 1. Nitration | 2-Chloro-6-isopropylpyridine | HNO₃ / H₂SO₄ | Introduction of a nitro group at the C-3 position. |

| 2. Hydrolysis | 2-Chloro-6-isopropyl-3-nitropyridine | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Conversion of the 2-chloro group to a 2-oxo group. |

| 3. Reduction | 6-Isopropyl-3-nitropyridin-2(1H)-one | Catalytic hydrogenation (e.g., H₂, Pd/C) or reducing metals (e.g., SnCl₂, Fe/HCl) | Reduction of the nitro group to an amino group. |

These proposed pathways and conditions are based on well-established and robust reactions in heterocyclic chemistry, providing a clear and scientifically sound strategy for the synthesis of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one.

Advanced Synthetic Transformations and Rearrangements

Advanced synthetic methodologies, including notable rearrangement reactions, play a significant role in the construction and functionalization of the 1,7-naphthyridin-8(7H)-one core.

The Gabriel-Colman rearrangement, a chemical reaction involving the transformation of saccharin (B28170) or phthalimido esters into substituted isoquinolines using a strong base, has found applications in heterocyclic synthesis. researchgate.netwikipedia.org This ring expansion reaction is contingent on the presence of an enolizable hydrogen on the group attached to the nitrogen, which is necessary for the formation of a carbanion that facilitates ring closure. wikipedia.org

In a study relevant to naphthyridine synthesis, the rearrangement of quinolinimidoacetic acid derivatives induced by alkoxides was investigated, leading to a mixture of 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones. researchgate.net This reaction proceeds through a two-step mechanism involving quinolinamic ester intermediates, which were isolated and their structures confirmed via unequivocal synthesis. researchgate.net The mechanism starts with a base attacking a carbonyl group, leading to ring opening and the formation of an imide anion. This is followed by isomerization to a more stable carbanion, which then undergoes ring closure. wikipedia.org

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been effectively utilized in the synthesis of various naphthyridine derivatives. organicreactions.orgwikipedia.org This reaction typically involves an aromatic system with a substituent capable of leaving with a negative charge and a side chain with a strong nucleophilic terminal functional group, such as an alcohol, amine, or thiol. wikipedia.org The aromatic ring is usually activated by an electron-withdrawing group, often in the ortho position. wikipedia.org

A notable application of the Smiles rearrangement is in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com For instance, 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement when treated with sodium hydroxide (B78521) in ethanol (B145695) to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com This method has been highlighted as a novel and efficient route for the synthesis of these compounds. mdpi.com

Further research has shown that the rearrangement in the 1-amino-3-oxo-2,7-naphthyridine series is significantly faster than in 1,3-diamino-2,7-naphthyridines and is not substantially influenced by the nature of alkyl or cyclic amine substituents. nih.gov This rearrangement provides a regioselective pathway to 1-oxo-2,7-naphthyridine compounds with good yields. nih.gov

Functional group interconversions are essential for diversifying the 1,7-naphthyridine scaffold and accessing a wider range of analogues. A common transformation involves the conversion of a pyrone fragment into a pyridone. For example, 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones can be converted to the corresponding 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones by treatment with ammonia (B1221849) under high pressure. researchgate.net

Another key functional group manipulation is the O-sulfonylation of the pyridone fragment. Reaction of 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones with triflic anhydride (B1165640) leads to the formation of an O-sulfonylated intermediate. The resulting triflate group is an excellent leaving group and can be readily displaced by nucleophiles, such as secondary cyclic aliphatic amines, to introduce a variety of amino substituents at the 8-position, yielding 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines. researchgate.net

Synthesis of Precursor Intermediates for 1,7-Naphthyridine Derivatives

The construction of the 1,7-naphthyridine ring system often relies on the availability of appropriately substituted precursor molecules, particularly pyridine derivatives and other nitrogen-containing heterocycles.

Preparation of Key Pyridine Derivatives

The synthesis of functionalized pyridine derivatives is a cornerstone for building the 1,7-naphthyridine scaffold. Various methods have been developed to prepare these crucial intermediates.

One approach involves the dimerization of 2-[1-(furan- or thiophen-2-yl)ethylidene]malononitriles in the presence of sodium ethoxide to produce highly functionalized dihydropyridine (B1217469) derivatives. eurjchem.com These can then be further elaborated into more complex heterocyclic systems.

Another strategy employs a one-pot synthesis of pyridine derivatives through the annulation of aromatic alkynes using benzamides as the nitrogen source, promoted by a base. mdpi.com This method allows for the construction of the pyridine ring from relatively simple starting materials.

A patent describes a method starting from 2-chloro-3-amino-pyridine. The amino group is first protected, followed by a hydroformylation reaction under alkaline conditions. The resulting intermediate undergoes a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid to form the 1,7-naphthyridine derivative. google.com

The synthesis of 3-formylpicolinic acid is another important route. This precursor can undergo successive heterocyclizations. First, a pyrone fragment is formed by cyclization with chloroacetone, involving the carboxyl and formyl groups. Subsequent construction of a thiazole (B1198619) ring through bromination of the acetyl fragment and reaction with thioamides leads to 6-(2-(phenyl/thiophen-2-yl)thiazole-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones, which are direct precursors to 1,7-naphthyridin-8(7H)-ones. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-[1-(Furan- or thiophen-2-yl)ethylidene]malononitriles | Sodium ethoxide, ethanol | 2-[4,6-di(furan- or thiophen-2-yl)-3-cyano-6-methyl-5,6-dihydropyridin-2(1H)-ylidene]malononitrile derivatives | eurjchem.com |

| Aromatic alkynes and Benzamides | Base | Substituted Pyridines | mdpi.com |

| 2-Chloro-3-amino-pyridine | 1. Protecting group reagent2. Hydroformylation reagent, base3. Acrylate, Lewis acid | 1,7-Naphthyridine derivative | google.com |

| 3-Formylpicolinic acid | 1. Chloroacetone2. Bromination, Thioamide | 6-(2-(Phenyl/thiophen-2-yl)thiazole-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones | researchgate.net |

Synthetic Routes for Introduction of Nitrogen-Containing Heterocycles

For instance, pyrazolo[3,4-H] researchgate.netwikipedia.orgnaphthyridine derivatives can be synthesized from functionalized dihydropyridines by reaction with hydrazines. eurjchem.com Similarly, reaction with urea (B33335) derivatives can afford pyrimido[4,5-H] researchgate.netwikipedia.orgnaphthyridine derivatives. eurjchem.com

The synthesis of various N-heterocycles often serves as a starting point for more complex structures. organic-chemistry.org For example, the synthesis of 1,3-diamino-2,7-naphthyridines has been explored, which can then undergo rearrangement reactions to form other useful naphthyridine systems. nih.gov The strategic incorporation of these heterocyclic motifs is a key aspect of developing novel 1,7-naphthyridine analogues.

| Precursor | Reagents | Product | Reference |

| Functionalized dihydropyridines | Hydrazines | Pyrazolo[3,4-H] researchgate.netwikipedia.orgnaphthyridine derivatives | eurjchem.com |

| Functionalized dihydropyridines | Urea derivatives | Pyrimido[4,5-H] researchgate.netwikipedia.orgnaphthyridine derivatives | eurjchem.com |

| 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Amines | 1,3-Diamino-2,7-naphthyridines | nih.gov |

Computational Chemistry and Molecular Modeling of 6 Propan 2 Yl 1,7 Naphthyridin 8 7h One

In Silico Prediction of Biological Activity and Potential Targets

In silico tools are designed to predict a compound's biological activity based on its chemical structure. These predictions are generated by comparing the structure to databases of known bioactive molecules.

Web-based platforms like Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction are commonly employed for this purpose. PASS analysis works by correlating the structural features of a query molecule with a vast library of compounds that have experimentally verified biological activities. nih.govsemanticscholar.orgijsdr.org Similarly, SwissTargetPrediction identifies potential protein targets of a small molecule by combining 2D and 3D similarity measures with known ligand-target data.

For 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one, specific PASS and SwissTargetPrediction analyses are not currently available in publicly accessible scientific literature or databases. Such studies would require the submission of the compound's structure to these platforms to generate predictive data.

The predicted pharmacological activity spectrum from a PASS analysis is typically presented as a list of potential biological effects, each with a corresponding probability of being active (Pa) or inactive (Pi). semanticscholar.orgijsdr.org Activities with a high Pa value are considered more likely.

As of the latest available data, a specific pharmacological activity spectrum for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one has not been published. The following table indicates the absence of this data.

| Predicted Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) |

| Data not available | Data not available | Data not available |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This helps in understanding the binding mechanism and affinity.

Once potential biological targets are identified, for instance through SwissTargetPrediction, molecular docking can be performed to analyze the specific interactions between 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one and the binding site of the target protein. This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

However, without experimentally confirmed or robustly predicted biological targets for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one, specific ligand-protein interaction analyses have not been reported. Studies on related naphthyridine derivatives have explored their docking with targets like the human cytomegalovirus (HCMV) pUL89 endonuclease, suggesting that the naphthyridine scaffold can be oriented to interact with metal ions in enzyme active sites. nih.gov

Molecular docking simulations also provide a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. The predicted orientation, or pose, of the ligand within the protein's active site is also a critical output.

Specific binding affinity and orientation predictions for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one with any biological target are not available in the public domain. The table below reflects this lack of data.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the docked pose, the flexibility of the protein and ligand, and the energetics of the binding process in a more realistic, solvated environment. The principles of MD involve simulating the movement of atoms and molecules over a period of time, governed by the laws of classical mechanics. semanticscholar.org

Currently, there are no published molecular dynamics simulation studies specifically focused on 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one. Such a study would be a logical next step following successful target identification and molecular docking to validate the predicted interactions and assess the stability of the complex.

Assessment of Compound Stability and Binding Interactions within Target Active Sites

Computational methods are pivotal in assessing the stability of a compound and its interactions with biological targets. Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein's active site. For derivatives of the closely related 1,8-naphthyridine (B1210474) scaffold, docking studies have been successfully employed to evaluate their binding efficiency with receptors like the human adenosine (B11128) A2A receptor. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

The stability of such complexes is further investigated using techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, which estimate the free energy of binding. researchgate.net For instance, studies on 1,8-naphthyridine derivatives have shown that modifications at specific positions on the naphthyridine ring can significantly enhance binding affinity. nih.gov The stability of the compound itself in various physiological environments, such as plasma, can also be assessed through in silico and in vitro methods, providing crucial data for its potential as a drug candidate. mdpi.com

Table 1: Key Computational Assessments for Compound Stability and Binding

| Assessment Type | Technique | Key Insights |

| Binding Affinity Prediction | Molecular Docking | Predicts preferred binding poses and estimates binding energy. |

| Binding Free Energy | MM/PBSA | Calculates the free energy of ligand-protein complex formation. |

| Complex Stability | Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. |

| Metabolic Stability | In Silico/In Vitro Assays | Predicts the compound's stability in biological matrices like plasma and liver microsomes. mdpi.comnih.gov |

Conformational Analysis of 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one and its Ligand Complexes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how it influences its interaction with a biological target. The conformation of a molecule can be significantly affected by its environment, including solvent effects and protonation states. researchgate.net Theoretical calculations, such as ab-initio molecular orbital (MO) methods, are used to determine the relative stabilities of different conformers and the energy barriers for their interconversion. rsc.org

For heterocyclic compounds like naphthyridines, the planarity of the ring system and the orientation of substituents are key conformational features. rsc.org The protonation of nitrogen atoms within the naphthyridine core can alter the molecule's conformation and its hydrogen bonding capabilities, which in turn affects its binding to a receptor. researchgate.net Analysis of the crystal packing can also reveal important intermolecular interactions, such as hydrogen bonds and π-π stacking, that influence the solid-state conformation. researchgate.netias.ac.in The study of ligand complexes through techniques like X-ray crystallography provides definitive evidence of the bioactive conformation. ias.ac.in

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and biological activity.

Electronic Structure Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. ias.ac.in For naphthyridine derivatives, the HOMO and LUMO are often located on the fused ring system, indicating that this is the primary site of electronic transitions and potential chemical reactions. ias.ac.inmaterialsciencejournal.org Time-dependent DFT (TD-DFT) can be used to calculate theoretical absorption spectra, which can then be compared with experimental data to validate the computational model. ias.ac.inmaterialsciencejournal.org It is important to note that the lowest excited state does not always correspond to the HOMO-LUMO transition. nih.gov

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. materialsciencejournal.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. materialsciencejournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential | The energy required to remove an electron from a molecule. | A measure of the molecule's resistance to oxidation. materialsciencejournal.org |

| Electron Affinity | The energy released when an electron is added to a molecule. | A measure of the molecule's ability to be reduced. materialsciencejournal.org |

| Electronegativity | The ability of an atom to attract shared electrons. | Influences bond polarity and reactivity. researchgate.net |

| Chemical Hardness | Resistance to change in electron distribution. | A larger HOMO-LUMO gap implies greater hardness. researchgate.net |

| Chemical Softness | The reciprocal of chemical hardness. | A smaller HOMO-LUMO gap implies greater softness. researchgate.net |

Correlating Quantum Mechanical Descriptors with Biological Outcomes

A significant application of quantum chemical calculations in drug discovery is to establish Quantitative Structure-Activity Relationships (QSAR). researchgate.net In QSAR studies, various quantum mechanical descriptors are correlated with experimentally determined biological activities to build predictive models. dntb.gov.ua These descriptors can include electronic properties like HOMO-LUMO energies, charge distributions, and dipole moments, as well as steric and thermodynamic parameters. researchgate.netjapsonline.com

By identifying the key electronic and structural features that contribute to a desired biological effect, researchers can rationally design new molecules with improved potency and selectivity. nih.gov For example, the electronic properties of 1,8-naphthyridine derivatives have been successfully correlated with their cytotoxic activity against cancer cell lines. researchgate.net This approach allows for the prioritization of compounds for synthesis and biological testing, streamlining the drug discovery process.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

The failure of many drug candidates in clinical trials is often due to poor pharmacokinetic properties. scbdd.com In silico ADMET prediction has therefore become a critical component of early-stage drug discovery, allowing for the identification and elimination of compounds with unfavorable profiles. nih.gov

In Silico Assessment of Pharmacokinetic Properties

Various computational tools and models are available to predict the ADMET properties of a compound based on its chemical structure. scbdd.comnih.gov These tools utilize large datasets of experimental data to build predictive models for properties such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govfrontiersin.org

For instance, Lipinski's "rule of five" provides a simple set of guidelines to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com More sophisticated models can predict specific pharmacokinetic parameters like total clearance. japsonline.com The prediction of metabolism is particularly important, as it can influence a drug's efficacy and safety. frontiersin.org Structure-based methods can be used to predict interactions with metabolic enzymes, helping to identify potential drug-drug interactions. nih.gov These in silico predictions, while not a substitute for experimental validation, are invaluable for guiding the optimization of lead compounds. researchgate.net

Table 3: Common In Silico ADMET Predictions

| Property Category | Predicted Parameter | Relevance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. nih.gov |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether a drug can enter the central nervous system. nih.gov |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | CYPs are major enzymes involved in drug metabolism. frontiersin.org |

| Excretion | Total Clearance | Predicts the rate at which a drug is removed from the body. japsonline.com |

| Toxicity | hERG Inhibition | Potential for cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential for a compound to be carcinogenic. | |

| Hepatotoxicity | Potential for liver damage. |

Prediction of Metabolic Pathways for Naphthyridine Derivatives

The metabolic fate of xenobiotics, including naphthyridine derivatives, is a critical aspect of drug discovery and development, influencing their efficacy and safety. Computational models and in silico tools have become indispensable for predicting the metabolic pathways of novel compounds, offering insights into their potential biotransformation even before synthesis. This section explores the predicted metabolic pathways for naphthyridine derivatives, with a specific focus on inferring the likely metabolism of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one based on established metabolic routes for structurally related compounds.

The biotransformation of drug molecules is primarily categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. These are often followed by Phase II reactions, where endogenous molecules conjugate with the modified compound to increase its water solubility and facilitate excretion.

Predicted Phase I Metabolic Pathways

The prediction of metabolic pathways for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one is informed by the known metabolism of other naphthyridine-containing compounds. The primary enzymes involved in the Phase I metabolism of such N-heterocyclic aromatic rings are Cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). nih.govwikipedia.orgnih.govmdpi.com

Oxidation of the Propan-2-yl Group:

A probable primary site of metabolism for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one is the isopropyl (propan-2-yl) substituent. CYP-mediated oxidation is a common metabolic pathway for alkyl side chains. For the propan-2-yl group, this would likely involve hydroxylation of the tertiary carbon atom, leading to the formation of a secondary alcohol metabolite. This alcohol could potentially undergo further oxidation to form a ketone. This type of metabolic attack on ring substituents, rather than the core heterocyclic system, has been observed in other naphthyridine derivatives, such as the conversion of the methyl group of nalidixic acid to a hydroxymethyl and subsequently a carboxylic acid group. nih.gov

Hydroxylation of the Naphthyridine Ring:

The naphthyridine ring system itself is susceptible to enzymatic oxidation. Aldehyde oxidase, in particular, is known to catalyze the hydroxylation of electron-deficient nitrogen-containing heterocyclic rings. nih.govwikipedia.orgyoutube.com This oxidation typically occurs on a carbon atom adjacent to a ring nitrogen. youtube.com For the 1,7-naphthyridine (B1217170) scaffold, the carbons at positions 2, 6, and 8 are adjacent to nitrogen atoms. Given that the 8-position is already a carbonyl in 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one, the most likely sites for AO-mediated hydroxylation are the C2 and C6 positions.

Studies on 1,6-naphthyridine (B1220473) derivatives have specifically identified AO-mediated oxidation at the C5 position as a significant metabolic route. nih.gov This suggests that positions adjacent to the nitrogen atoms and not sterically hindered are prime targets for metabolism. In the case of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one, while the C6 position is substituted, hydroxylation at the C5 position remains a plausible metabolic pathway.

Furthermore, CYP enzymes can also mediate the hydroxylation of the aromatic naphthyridine ring. The specific regioselectivity of CYP-mediated hydroxylation is often more difficult to predict without specific experimental data or detailed computational modeling for the exact substrate.

N-Oxidation:

Another potential metabolic pathway for N-heterocyclic compounds is the formation of N-oxides. Studies on 1,7-naphthyridine 1-oxides have demonstrated that this transformation can occur and that the resulting metabolites can be evaluated in microsomal stability assays, indicating the involvement of enzymes like CYPs. nih.gov Therefore, the nitrogen atoms at positions 1 and 7 of the naphthyridine core of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one are potential sites for N-oxidation.

Predicted Phase II Metabolic Pathways

Following Phase I metabolism, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions. The most common conjugation reactions for hydroxylated metabolites are glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate (B86663) conjugates are significantly more water-soluble and are readily excreted from the body.

Therefore, the hydroxylated metabolites of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one, whether formed on the propan-2-yl group or the naphthyridine ring, are expected to be substrates for UGTs and SULTs, leading to the formation of their corresponding conjugates.

A summary of the predicted metabolic pathways is presented in the table below.

| Metabolic Reaction | Enzyme Family | Predicted Metabolite Structure | Supporting Evidence from Related Compounds |

| Hydroxylation of propan-2-yl group | Cytochrome P450 (CYP) | 6-(2-hydroxypropan-2-yl)-1,7-naphthyridin-8(7H)-one | Metabolism of alkyl substituents on other naphthyridines (e.g., nalidixic acid). nih.gov |

| Oxidation of secondary alcohol | Dehydrogenases | 6-(2-oxopropyl)-1,7-naphthyridin-8(7H)-one | Common subsequent oxidation of secondary alcohols. |

| Hydroxylation of naphthyridine ring (e.g., at C2 or C5) | Aldehyde Oxidase (AO), CYP | Hydroxy-6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one | AO-mediated oxidation of N-heterocycles at carbons adjacent to nitrogen. youtube.comnih.gov |

| N-Oxidation of naphthyridine ring | Cytochrome P450 (CYP) | 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one N-oxide | Known metabolism of 1,7-naphthyridines to N-oxides. nih.gov |

| Glucuronidation of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of hydroxylated metabolite | Common Phase II pathway for hydroxylated xenobiotics. |

| Sulfation of hydroxylated metabolites | Sulfotransferases (SULTs) | Sulfate conjugate of hydroxylated metabolite | Common Phase II pathway for hydroxylated xenobiotics. |

It is important to note that these are predicted pathways based on the metabolism of similar structures. The actual metabolic profile of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one would need to be confirmed through experimental studies, such as in vitro incubations with liver microsomes or hepatocytes, followed by identification of the resulting metabolites. Computational tools, while powerful for prediction, serve as a guide for these experimental investigations. nih.gov

Preclinical Pharmacological and Biological Evaluation of 6 Propan 2 Yl 1,7 Naphthyridin 8 7h One and Its Derivatives

In Vitro Biological Target Engagement Studies

Enzyme Inhibition Assays (e.g., Kinases, DNA Gyrase, Endonucleases, InhA)

Naphthyridinone derivatives have demonstrated significant potential as inhibitors of various critical enzymes involved in disease pathogenesis.

Kinase Inhibition: Derivatives of naphthyridinones have been identified as potent inhibitors of several kinases. For instance, certain piperidine-substituted naphthyridinones are effective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov More recently, naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the G2/M transition in the cell cycle, highlighting their potential as antitumor agents. nih.gov Another class, 1,6-naphthyridin-2(1H)-ones, includes the FDA-approved kinase inhibitor Ripretinib, used for treating gastrointestinal stromal tumors. Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have also been identified as potent and highly specific inhibitors of PDE5. nih.gov

DNA Gyrase Inhibition: The naphthyridine core is a well-established pharmacophore for targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.gov Nalidixic acid, an early antibacterial agent, functions by inhibiting the A subunit of DNA gyrase. nih.gov Modern fluoroquinolones based on the 1,8-naphthyridine (B1210474) scaffold, such as Enoxacin and Trovafloxacin, also block bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. nih.gov Studies have shown that newly synthesized 1,4-dihydro nih.govresearchgate.netnaphthyridine derivatives are potent inhibitors of E. coli DNA gyrase, with some compounds exhibiting antibacterial profiles comparable to ciprofloxacin (B1669076) and moxifloxacin. nih.gov Similarly, certain 1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring showed moderate to high inhibitory effects against DNA gyrase. nih.gov

Endonuclease Inhibition: The ability of naphthyridine derivatives to chelate metal ions makes them suitable candidates for inhibiting metal-dependent endonucleases. Derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide, a known scaffold for HIV-1 integrase inhibitors, have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov Several analogs in this series inhibited the pUL89 endonuclease with low micromolar IC50 values and demonstrated corresponding antiviral activity. nih.gov The influenza virus cap-dependent endonuclease, a key enzyme in viral replication, is another target for which inhibitors are being developed. nih.govresearchgate.net

InhA Inhibition: The enoyl-acyl carrier protein (ACP) reductase, InhA, is a clinically validated target for anti-tuberculosis drugs. rsc.orgdrugbank.com It is a crucial enzyme in the mycobacterial fatty acid synthesis (FASII) pathway. nih.govnih.gov While the frontline drug isoniazid (B1672263) requires activation by KatG, direct inhibitors of InhA are sought to overcome resistance. nih.govorientjchem.org Research into 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has identified compounds with significant anti-tuberculosis activity. rsc.orgnih.gov Molecular docking studies suggest these compounds interact with the active site of InhA, and one potent derivative, ANA-12, demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv. rsc.orgnih.gov

Receptor Binding Studies (e.g., GABAA, 5-HT1A receptors, SERT transporter)

While extensive research on 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one and its direct derivatives in receptor binding is limited, the broader naphthyridine class has been studied for its interaction with various receptors.

For example, derivatives of 1,6-naphthyridin-2(1H)-one have been found to bind to the human Angiotensin II Receptor and the human Glycine Receptor alpha-3. nih.gov Additionally, fluorescent ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold have been developed and evaluated for their affinity to cannabinoid type 2 (CB2) receptors. researchgate.net However, specific binding data for the 1,7-naphthyridin-8(7H)-one scaffold with GABAA, 5-HT1A, or SERT is not prominently available in the reviewed literature.

Cellular Pathway Modulation Assays (e.g., AXL signaling, cell proliferation, migration, invasion)

Naphthyridine derivatives have been shown to modulate key cellular pathways involved in cancer progression, such as proliferation, migration, and invasion.

Cell Proliferation: A variety of naphthyridine derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines. nih.gov For instance, a 4-phenyl-1,8-naphthyridine derivative was found to inhibit carcinoma cell proliferation with IC50 values comparable to established microtubule-destabilizing drugs. nih.gov

Cell Migration and Invasion: The migration and invasion of cancer cells are critical steps in metastasis. The ability of cells to migrate can be assessed using methods like the scratch healing assay, while invasion through an extracellular matrix can be measured using a Transwell assay. ajol.info Studies on various compounds have shown that inhibition of signaling pathways like ERK and PI3K/AKT/mTOR can suppress the migration and invasion of cancer cells. ajol.info While specific data on 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one is not detailed, the general class of naphthyridines is known to affect these processes, often linked to their impact on the cell cycle and cytoskeleton.

In Vitro Cell-Based Functional Assays

Efficacy Evaluation Against Specific Cell Lines (e.g., Mycobacterial strains, Cancer cell lines)

The therapeutic potential of naphthyridinone derivatives has been evaluated against various pathogenic and cancer cell lines.

Efficacy Against Mycobacterial Strains: The rise of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of new anti-tubercular agents. researchgate.net Naphthyridine derivatives have shown promise in this area. researchgate.net A series of 1,8-naphthyridine-3-carbonitrile derivatives were tested against the Mtb H37Rv strain, with MIC values ranging from 6.25 to ≥50 μg/mL. rsc.orgnih.gov Notably, compound ANA-12 showed potent activity with an MIC of 6.25 μg/mL, comparable to the standard drug ethambutol. nih.gov Other derivatives also displayed good activity with MICs of 12.5 μg/mL. rsc.orgnih.gov Furthermore, certain 1,8-naphthyridine derivatives have been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic potential. mdpi.com

Efficacy Against Cancer Cell Lines: Naphthyridine derivatives have demonstrated significant cytotoxic activity across a range of human cancer cell lines. nih.gov In one study, a series of naphthyridine derivatives were evaluated against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cells. nih.gov Several compounds were found to be more potent than the reference drug colchicine (B1669291). nih.gov Specifically, compound 16 from this series was highly potent with IC50 values of 0.7 μM (HeLa), 0.1 μM (HL-60), and 5.1 μM (PC-3). nih.gov Another study on a novel 1,8-naphthyridine derivative, 3u , showed good anticancer activity in the human malignant melanoma cell line A375. nih.gov A 4-phenyl-1,8-naphthyridine derivative also exhibited powerful anti-proliferative effects on carcinoma cells. nih.gov

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthyridine derivative 16 | HeLa (Cervical Cancer) | 0.7 | nih.gov |

| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 | nih.gov |

| Naphthyridine derivative 16 | PC-3 (Prostate Cancer) | 5.1 | nih.gov |

| Naphthyridine derivative 14 | HeLa, HL-60, PC-3 | More potent than colchicine | nih.gov |

| Naphthyridine derivative 15 | HeLa, HL-60, PC-3 | More potent than colchicine | nih.gov |

Mechanistic Studies on Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Microtubule Effects)

Apoptosis Induction: Inducing apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. nih.gov Naphthyridine derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. A novel derivative, 3u , was found to induce caspase-3-dependent apoptosis in A375 melanoma cells at high concentrations (16-20 µM) by activating the extrinsic death receptor pathway. nih.gov At lower concentrations (8 µM), the same compound induced necroptosis. nih.gov Another study involving pyrazolo-naphthyridine derivatives in HeLa and MCF-7 cells demonstrated apoptosis induction through an increase in reactive oxygen species, a decrease in mitochondrial membrane potential, and activation of caspase-9 and -3/7. nih.gov Similarly, a 4-phenyl-1,8-naphthyridine derivative was found to induce apoptosis in carcinoma cells by causing mitochondrial membrane potential loss and the release of apoptogenic factors. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that is often dysregulated in cancer, leading to uncontrolled proliferation. nih.gov Anticancer agents frequently work by arresting the cell cycle at specific phases. nih.gov A 4-phenyl-1,8-naphthyridine derivative was observed to cause a G2/M phase block in carcinoma cells. nih.gov In a different study, pyrazolo-naphthyridine derivatives induced a G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells. nih.gov This arrest is often a prelude to apoptosis, preventing cancer cells from replicating. nih.gov

Microtubule Effects: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.gov Some naphthyridine derivatives have been reported to exert their anticancer effects by interfering with microtubule polymerization, often interacting with the colchicine binding site. nih.gov The G2/M cell cycle arrest caused by a 4-phenyl-1,8-naphthyridine derivative was attributed to its effect on microtubular network dynamic instability, which impaired the formation of the mitotic spindle. nih.gov

Assessment of Efflux Mechanism Inhibition

The potential for 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one and its related naphthyridine derivatives to inhibit efflux pumps is a significant area of investigation. Efflux pumps are proteins that can expel therapeutic agents from within cells, a common mechanism of drug resistance in cancer and infectious diseases. nih.govnih.gov The inhibition of these pumps can restore or enhance the efficacy of other drugs. nih.govnih.gov

Some 1,8-naphthyridine derivatives have been identified as having no intrinsic antibacterial activity, which is advantageous as it may reduce the likelihood of bacteria developing resistance to these efflux pump inhibitors (EPIs). nih.gov The general mechanisms by which EPIs can function include disrupting the energy supply to the efflux pump, competitively inhibiting the binding of substrates, or downregulating the expression of the genes that code for the pumps. nih.gov For example, compounds like carbonyl cyanide-m-chlorophenylhydrazone (CCCP) disrupt the proton motive force that powers many efflux pumps, while phenylalanyl arginyl β-naphthylamide (PAβN) acts as a competitive inhibitor. nih.gov

In Vivo Preclinical Efficacy Studies

Assessment in Relevant Animal Models (e.g., Xenograft Tumor Models)

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used in preclinical research. nih.govnih.gov These models are valued for their ability to maintain the heterogeneity and microenvironment of the original human tumor, which often leads to a better prediction of clinical responses to anticancer drugs compared to traditional cell line-derived xenograft (CDX) models. nih.govnih.gov

In the context of evaluating novel anticancer agents, PDX models serve as a crucial step in translational research. For instance, studies on HNC-PDX models have shown a high degree of similarity in histopathological features between the xenograft and the original patient tumor. nih.gov Furthermore, the response of these PDX models to chemotherapeutic agents like cisplatin (B142131) has been shown to correlate with the clinical outcomes of the patients from whom the tumors were derived. nih.gov This highlights the potential of using such models to assess the in vivo efficacy of compounds like 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one.

Evaluation of Specific Pharmacological Effects (e.g., Antitumor Efficacy, Neurotropic Activities)

The evaluation of specific pharmacological effects is a critical component of preclinical studies. For naphthyridine derivatives, this includes assessing their potential as antitumor and neurotropic agents.

Antitumor Efficacy: A number of substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including those from non-small-cell lung, colon, melanoma, and breast cancers. nih.gov The most potent of these compounds exhibited strong cytotoxicity with ED(50) values in the micromolar or even submicromolar range. nih.gov The mechanism for some of these compounds involves the inhibition of tubulin polymerization, a key process in cell division. nih.gov For example, certain derivatives were found to be potent inhibitors of tubulin polymerization, with effects comparable to established antimitotic agents. nih.gov

In vivo studies using melanoma cell lines have also demonstrated the antitumor potential of related compounds. For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) showed significant tumor inhibition in xenograft models of human melanoma. nih.gov

Neurotropic Activities: Certain 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]-2,7-naphthyridines have been investigated for their neurotropic activities. nih.gov Studies have revealed that the nature of the substituent groups on the naphthyridine scaffold can significantly influence these activities. For instance, the presence of a diphenylmethyl group in the piperazine (B1678402) ring was found to be beneficial for anticonvulsant activity in both pyrazolo[3,4-c]-2,7-naphthyridines and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. nih.gov Furthermore, compounds with a benzyl (B1604629) group at the seventh position of the 2,7-naphthyridine ring were more active than those with an isopropyl group at the same position. nih.gov

Development of Prodrug Strategies for Naphthyridinone Scaffold

Prodrug strategies are a well-established approach in medicinal chemistry to overcome limitations of drug candidates, such as poor solubility or unfavorable pharmacokinetic properties. mdpi.comacs.orgresearchgate.net A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound. mdpi.comresearchgate.net

Design and Synthesis of Bio-Reversible Derivatives

The design of prodrugs involves modifying the parent molecule to create a derivative with improved physicochemical properties that facilitate its delivery and absorption. mdpi.com This often involves the addition of a promoiety that is cleaved in vivo. For example, phosphorylation can increase the aqueous solubility of a compound, as seen with fosaprepitant, the prodrug of aprepitant. nih.gov

The synthesis of these bio-reversible derivatives is a key step. For instance, a series of GSH-responsive prodrugs have been developed with a "three-in-one" molecular design that integrates a fluorescent reporter, a stimuli-responsive unit, and a chemotherapeutic drug into a single scaffold. nih.gov The drug release rate from these prodrugs can be tuned by modifying substituent groups on the core structure. nih.gov

In Vivo Proof-of-Concept for Prodrug Efficacy

Establishing in vivo proof-of-concept is essential to validate a prodrug strategy. This involves demonstrating that the prodrug is effectively converted to the active drug in a biological system and elicits the desired pharmacological effect.

One example of an in vivo proof-of-concept study involved a prodrug radiotracer designed for imaging aldehyde dehydrogenase 1A1 (ALDH1A1) activity, a marker for drug-resistant cancer cells. rsc.orgnih.gov An acylal masking of an aldehyde was used, which was cleaved by esterases within the cell to release the active tracer. rsc.orgnih.gov While this strategy showed promise in cell culture, in vivo positron emission tomography (PET) imaging in tumor-bearing mice revealed challenges with premature cleavage in the blood, although it did produce high tumor-to-background images. rsc.orgnih.gov This highlights the importance of thorough in vivo evaluation to understand the pharmacokinetics and efficacy of a prodrug.

Another approach has been the development of small molecule drug conjugates (SMDCs) that target specific cell surface markers on cancer cells. mdpi.com For example, the prodrug T-1201 targets phosphatidylserine (B164497) and has demonstrated higher potency and lower toxicity compared to the parent drug irinotecan (B1672180) in various xenograft animal models. mdpi.com

Future Directions and Research Perspectives for 6 Propan 2 Yl 1,7 Naphthyridin 8 7h One Research

Exploration of Novel Synthetic Routes

The efficient and versatile synthesis of 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one is paramount for its extensive investigation and development. While established methods for constructing the 1,7-naphthyridinone core exist, future research should focus on developing novel, more efficient, and diversity-oriented synthetic strategies.

One promising avenue involves the adaptation of modern synthetic methodologies. For instance, a Smiles rearrangement has been successfully employed in the synthesis of 1-amino-3-oxo-2,7-naphthyridines nih.gov. Investigating the applicability of this and other rearrangement reactions could provide alternative and potentially more efficient routes to the 1,7-naphthyridinone scaffold.

Furthermore, the development of synthetic pathways that allow for the late-stage introduction of the propan-2-yl group and other substituents would be highly valuable. This would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Modified Friedländer Annulation | Convergent, potential for diversity | Availability of substituted aminopyridine precursors |

| Palladium-Catalyzed Cyclization | High efficiency and regioselectivity | Catalyst cost and optimization |

| Flow Chemistry Synthesis | Improved safety, scalability, and purity | Initial setup cost and specialized equipment |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Substrate scope and quantum yield optimization |

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

A comprehensive understanding of the structure-activity relationships (SAR) of 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one is crucial for optimizing its biological activity. Future research should leverage advanced techniques such as combinatorial chemistry and high-throughput screening (HTS) to systematically explore the chemical space around this scaffold.

The synthesis of a focused library of analogues, where the propan-2-yl group is modified or other positions on the naphthyridinone core are substituted, will be instrumental. The use of parallel synthesis techniques can accelerate the generation of these libraries nih.govnih.gov.

High-throughput screening (HTS) methodologies can then be employed to rapidly assess the biological activity of these compound libraries against a panel of relevant biological targets nih.gov. This approach allows for the efficient identification of "hit" compounds with improved potency, selectivity, and pharmacokinetic properties. The data generated from these screens will be invaluable for constructing detailed SAR models.

Identification of New Biological Targets and Mechanisms of Action

While some naphthyridinone derivatives have been shown to possess anticancer and antiviral properties, the specific biological targets and mechanisms of action of 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one remain to be fully elucidated nih.gov. Future research should focus on identifying the molecular targets through which this compound exerts its effects.

One area of investigation could be its potential as a kinase inhibitor. Several naphthyridine-based compounds have demonstrated potent inhibitory activity against various kinases involved in cell signaling and proliferation nih.gov. Another potential avenue is the exploration of its impact on signaling pathways implicated in disease, such as the WNT signaling pathway, which has been shown to be inhibited by certain 1,7-naphthyridinone derivatives .

Furthermore, studies on its antiviral potential, particularly against viruses like human cytomegalovirus (HCMV), could reveal novel mechanisms of action distinct from currently approved therapies nih.gov.

| Potential Biological Target Class | Rationale for Investigation |

| Protein Kinases | Known target class for naphthyridine scaffolds nih.gov. |

| WNT Signaling Pathway Components | Demonstrated inhibition by 1,7-naphthyridinone derivatives . |

| Viral Enzymes/Proteins | Antiviral activity observed in related naphthyridines nih.gov. |

| Topoisomerases | Established targets for some anticancer naphthyridines. |

Development of Next-Generation Naphthyridine-Based Therapeutic Agents

Building upon the insights gained from advanced SAR studies and target identification, the development of next-generation therapeutic agents based on the 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one scaffold is a key future direction. This involves the strategic design and synthesis of optimized analogues with enhanced efficacy, selectivity, and drug-like properties.

One promising strategy is the concept of "repositioning" or "scaffold hopping," where a known pharmacophore is adapted for new therapeutic indications. For example, the 1,6-naphthyridine (B1220473) scaffold from HIV-1 integrase inhibitors has been successfully repurposed to develop novel cytotoxic agents for cancer therapy acs.orgnih.gov. A similar approach could be applied to the 1,7-naphthyridinone core.

The development of these next-generation agents will require a multidisciplinary approach, integrating medicinal chemistry, computational modeling, and preclinical pharmacology to advance the most promising candidates toward clinical evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel therapeutics based on the 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one scaffold nih.govresearchgate.netnih.gov.

Virtual Screening: In silico screening of vast virtual compound libraries to identify molecules with a high probability of binding to a specific biological target springernature.com.

De Novo Drug Design: Generative models can design entirely new molecules with desired properties, expanding the chemical space beyond what is achievable through traditional methods nih.gov.

Predictive Modeling: AI algorithms can build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the drug discovery process.

SAR Analysis: Machine learning can identify complex patterns in SAR data that may not be apparent through manual analysis, guiding the design of more potent and selective analogues.

Q & A

Q. What are the common synthetic routes to access 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one and its derivatives?

The synthesis of this compound typically involves cyclization or hydrolysis strategies:

- Cyclization of pyridine precursors : For example, reacting 2-aminopyridine derivatives with ethyl acetoacetate in the presence of sodium ethoxide to form the naphthyridine core .

- Hydrolysis of naphthyridin-8-amine : 1,7-Naphthyridin-8-amine can undergo hydrolysis with 70% H₂SO₄ under reflux for 4 days to yield the corresponding -one derivative .

- Functionalization : Substituents like the isopropyl group (propan-2-yl) are introduced via alkylation or nucleophilic substitution. For instance, methyl 4-chloro-3-(prop-1-ynyl)picolinate reacts with hydroxylamine in methanol/KOH to form 4-chloro-7-hydroxy-6-methyl derivatives, demonstrating regioselective control .

Methodological Tip : Optimize reaction conditions (solvent, temperature, catalyst) to improve yield. For example, cyclization reactions often require anhydrous conditions and inert atmospheres to prevent side reactions .

Q. What characterization techniques are essential for confirming the structure of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one?

- Spectroscopy : Use NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns. For example, the carbonyl group at position 8 generates a distinct downfield shift in ¹³C NMR .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. The crystal structure of related compounds (e.g., 4-chloro-7-hydroxy-6-methyl derivatives) confirms bond angles and hydrogen-bonding networks .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for distinguishing isomers .

Data Analysis : Compare experimental spectral data with computational predictions (e.g., DFT calculations) to validate structural assignments .

Q. How is the biological activity of 1,7-naphthyridin-8(7H)-one derivatives initially screened?

- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microdilution methods. Derivatives like 2-chloro-7-methyl variants show moderate IC₅₀ values .

- Enzyme inhibition : Screen for PARP1 inhibition using fluorescence-based assays. Some derivatives exhibit IC₅₀ < 0.31 µM, indicating potent activity .

- Cancer cell lines : Evaluate cytotoxicity against SW480 and HCT116 cells via MTT assays. Structure-activity relationships (SAR) often link substituents (e.g., chloro, methyl) to enhanced potency .

Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-(propan-2-yl)-1,7-naphthyridin-8(7H)-one derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in cyclization reactions .

- Catalyst screening : Test bases (e.g., KOH, NaOEt) for deprotonation efficiency. For hydroxylamine-mediated reactions, KOH in methanol achieves >80% yield .

- Temperature control : Maintain reflux conditions for hydrolysis (e.g., 70% H₂SO₄ at 100°C) while avoiding decomposition .

Case Study : The synthesis of 4-chloro-7-hydroxy-6-methyl derivatives achieved 81% yield by optimizing hydroxylamine concentration and reaction time .

Q. How do structural modifications influence the biological activity of 1,7-naphthyridin-8(7H)-one derivatives?

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl) : Enhance enzyme inhibition (e.g., PARP1 IC₅₀ < 0.31 µM) by increasing electrophilicity at the carbonyl group .

- Alkyl groups (e.g., propan-2-yl) : Improve lipophilicity, enhancing membrane permeability in antibacterial assays .

- Ring functionalization : Introducing fused heterocycles (e.g., thiazole) broadens activity spectra by enabling π-π stacking with biological targets .

SAR Strategy : Use molecular docking to predict binding modes. For example, chloro-substituted derivatives show stronger hydrogen bonding with PARP1’s active site .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Dose-response validation : Re-test compounds at multiple concentrations to rule out assay-specific artifacts .

- Target specificity profiling : Compare activity across related enzymes (e.g., PARP1 vs. PARP2) to identify off-target effects .

- Physicochemical profiling : Measure logP and solubility to assess bioavailability discrepancies. For example, methyl groups may improve solubility but reduce membrane penetration .

Case Study : Discrepancies in anticancer activity (IC₅₀ 2.74–3.18 µM) between derivatives were attributed to differences in cellular uptake rates .

Q. What advanced analytical methods are used to study reaction intermediates in naphthyridine synthesis?

- In situ FTIR : Monitor cyclization progress by tracking carbonyl stretching vibrations (1700–1750 cm⁻¹) .

- LC-MS/MS : Identify transient intermediates (e.g., enamine or imine species) with high sensitivity .

- DFT calculations : Predict transition states and regioselectivity for substituent addition .

Example : The reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine was validated via LC-MS, confirming the intermediate formation of a hydroxylamine adduct .

Q. How are computational methods integrated into the design of 1,7-naphthyridin-8(7H)-one derivatives?

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., PARP1 binding) to prioritize synthetic targets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivatization .

- Retrosynthetic planning : AI tools (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.